molecular formula C16H20ClN3O2 B1589794 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline CAS No. 264208-72-2

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

Cat. No.: B1589794
CAS No.: 264208-72-2
M. Wt: 321.8 g/mol
InChI Key: XAVZTXQALXOZJS-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is a quinazoline derivative with a molecular formula of C16H20ClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of 2-chloro-4-methoxyaniline with formamide under acidic conditions to form the quinazoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction of the quinazoline ring to form simpler derivatives.

  • Substitution: Introduction of different substituents at various positions on the quinazoline core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline derivatives with different substituents.

  • Piperidine derivatives: Compounds containing piperidine rings with various functional groups.

  • Methoxyquinazolines: Quinazoline derivatives with methoxy groups at different positions.

Uniqueness: 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is unique due to its specific combination of chloro, methoxy, and piperidine methoxy groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-20-5-3-11(4-6-20)9-22-15-8-13-12(7-14(15)21-2)16(17)19-10-18-13/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZTXQALXOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472532
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-72-2
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (2.8 g, 9.24 mmol) in thionyl chloride (28 ml) containing DMF (280 μl) was heated at reflux at 85° C. for 1 hour. After cooling, the volatiles were removed by evaporation. The precipitate was triturated with ether, filtered, washed with ether and dried under vacuum. The solid was dissolved in methylene chloride and saturated aqueous sodium hydrogen carbonate was added. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated to give 4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (2.9 g, 98%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
280 μL
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reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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